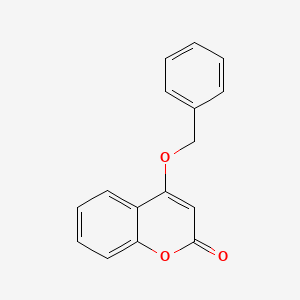![molecular formula C17H14N2O3S B5694709 N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide binds to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to the activation of insulin signaling pathways, resulting in increased glucose uptake and improved glucose homeostasis. N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide also inhibits the activation of various pro-inflammatory signaling pathways, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It improves glucose tolerance and insulin sensitivity in animal models of diabetes, reduces inflammation in models of arthritis and colitis, and inhibits tumor growth in models of cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. It has also been shown to be highly specific for PTP1B, with minimal off-target effects. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the potential therapeutic applications of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in other diseases, such as obesity and cardiovascular disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in vivo.
Méthodes De Synthèse
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 2-bromobenzoic acid to form the final product, N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been optimized to produce high yields and purity, making it an attractive target for further research.
Applications De Recherche Scientifique
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It acts as a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-5-3-7-12(14)18-17(23)19-16(20)15-10-11-6-2-4-8-13(11)22-15/h2-10H,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJRPOPLMAPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
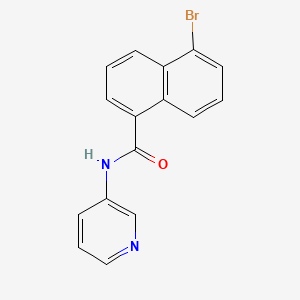
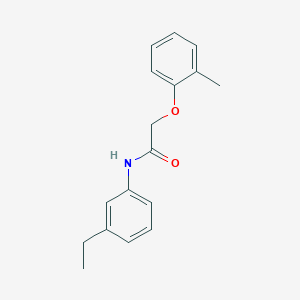
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
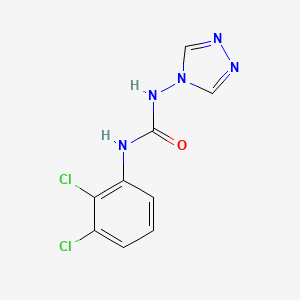
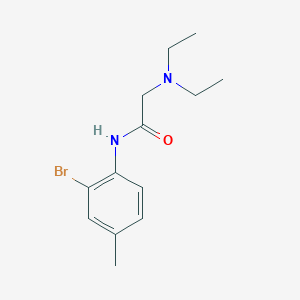
![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
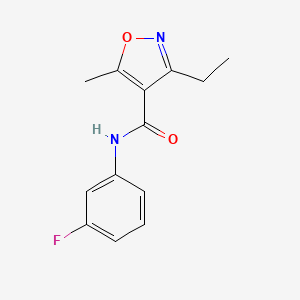
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
